

1-Indan-1-yl-piperazine synthesis and characterization

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Compound of Interest

Compound Name: 1-Indan-1-yl-piperazine

Cat. No.: B060838

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An In-depth Technical Guide on the Synthesis and Characterization of **1-Indan-1-yl-piperazine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of **1-Indan-1-yl-piperazine** (CAS No: 185678-56-2). It includes detailed potential synthetic pathways, experimental protocols, and characterization data, structured to be a valuable resource for professionals in chemical synthesis and drug development.

Compound Overview

1-Indan-1-yl-piperazine is a chemical compound featuring a piperazine ring attached to an indan moiety at the first position. The piperazine ring is a common pharmacophore in drug design, known for its low toxicity and ability to form multiple hydrogen bonds.^[1] Derivatives of piperazine have shown a wide range of biological activities.^{[2][3]} The indan group provides a rigid, lipophilic scaffold that can influence the compound's interaction with biological targets.

Physicochemical Properties

The fundamental properties of **1-Indan-1-yl-piperazine** are summarized below.

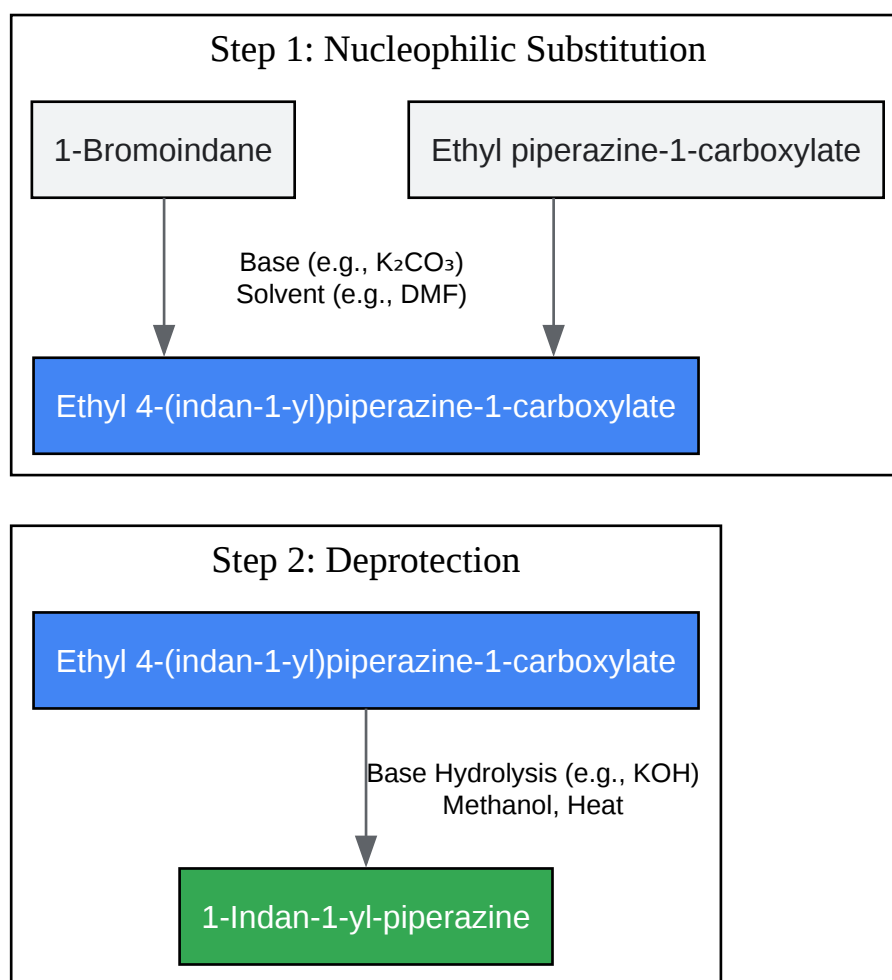
Property	Value	Reference
CAS Number	185678-56-2	[4]
Molecular Formula	C ₁₃ H ₁₈ N ₂	[4]
Molecular Weight	202.3 g/mol	[4][5]
Boiling Point	92°C at 0.08 mmHg	[5]
Flash Point	140.5°C	
Exact Mass	202.14700	

Synthetic Pathways

Two primary synthetic routes are proposed for the synthesis of **1-Indan-1-yl-piperazine**. The first involves a nucleophilic substitution followed by deprotection, and the second utilizes reductive amination.

Pathway 1: Nucleophilic Substitution and Deprotection

This method involves the initial reaction of a protected piperazine with a halo-indan, followed by the removal of the protecting group to yield the final product. A common protecting group for piperazine is the ethoxycarbonyl group.[4]

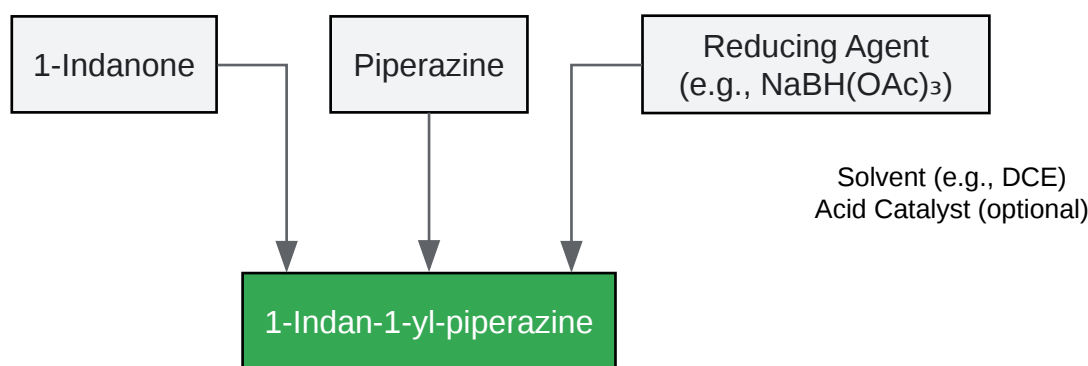


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Caption: Synthetic Pathway 1 via Substitution and Deprotection.

Pathway 2: Reductive Amination

A more direct, one-pot approach is the reductive amination of 1-indanone with piperazine. This reaction involves the formation of an enamine or iminium intermediate, which is then reduced in situ.



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Caption: Synthetic Pathway 2 via Reductive Amination.

Experimental Protocols

The following protocols are detailed methodologies for the synthesis and characterization of **1-Indan-1-yl-piperazine**.

Synthesis Protocol (Pathway 1)

This protocol is based on the deprotection step mentioned in the literature, with a preceding plausible nucleophilic substitution.^[4]

Step 1: Synthesis of Ethyl 4-(indan-1-yl)piperazine-1-carboxylate

- To a solution of ethyl piperazine-1-carboxylate (1.0 eq) in dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).
- Stir the mixture at room temperature for 15 minutes.
- Add 1-bromoindane (1.1 eq) dropwise to the suspension.
- Heat the reaction mixture to 80°C and stir for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice water.
- Extract the aqueous layer with ethyl acetate (3x).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the intermediate.

Step 2: Synthesis of **1-Indan-1-yl-piperazine** (Deprotection)

- Dissolve the intermediate, ethyl 4-(indan-1-yl)piperazine-1-carboxylate (1.0 eq), in methanol.
- Add a solution of potassium hydroxide (KOH, 5.0 eq) in methanol.[\[4\]](#)
- Heat the mixture to reflux and maintain for 4-6 hours until TLC analysis indicates the disappearance of the starting material.[\[4\]](#)
- Cool the reaction mixture and remove the solvent under reduced pressure.
- Dissolve the residue in water and extract with dichloromethane (DCM, 3x).
- Combine the organic extracts, dry over Na_2SO_4 , and concentrate in vacuo to obtain the crude product.
- The final product, **1-Indan-1-yl-piperazine**, can be further purified by recrystallization or column chromatography. A reported yield for this step is 83%.[\[4\]](#)

Synthesis Protocol (Pathway 2)

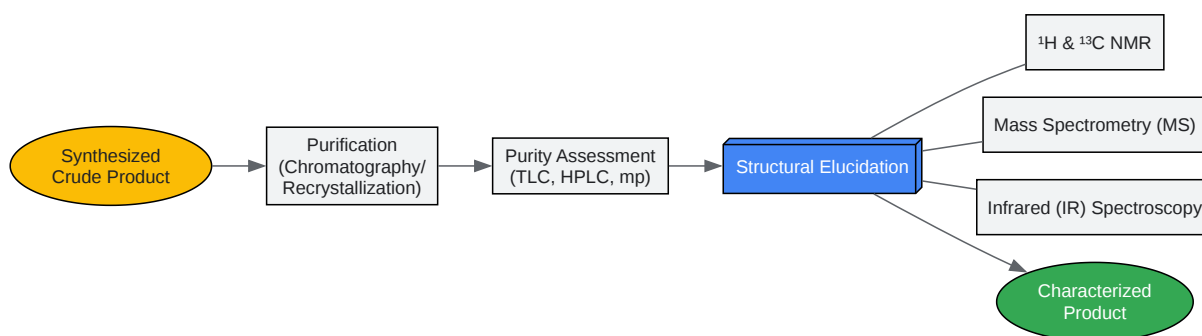
This protocol outlines a one-pot reductive amination.

- Suspend 1-indanone (1.0 eq) and piperazine (1.2 eq) in 1,2-dichloroethane (DCE).
- Stir the mixture at room temperature for 1 hour.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq) portion-wise over 20 minutes.
- Stir the reaction at room temperature for 18-24 hours, monitoring by TLC or LC-MS.
- Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO_3).

- Separate the organic layer, and extract the aqueous layer with DCM (2x).
- Combine the organic layers, wash with brine, dry over Na_2SO_4 , and concentrate under reduced pressure.
- Purify the residue via column chromatography on silica gel to yield **1-Indan-1-yl-piperazine**.

Characterization Workflow

A standard workflow for confirming the identity and purity of the synthesized product is essential.



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Caption: General workflow for product characterization.

Characterization Data

Detailed spectroscopic analysis is required to confirm the structure of **1-Indan-1-yl-piperazine**. The following tables summarize the expected data based on the compound's structure.

Expected ¹H NMR Data (CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.15 - 7.30	m	4H	Ar-H
~ 4.50	t	1H	Indan C1-H
~ 2.80 - 3.00	m	5H	Indan C3-H ₂ , Piperazine N-H, Piperazine C2/C6-H (axial)
~ 2.50 - 2.70	m	4H	Piperazine C3/C5-H
~ 2.30 - 2.45	m	1H	Indan C2-H (one proton)
~ 1.90 - 2.05	m	1H	Indan C2-H (one proton)

Expected ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 145.0	Aromatic Quaternary C
~ 142.5	Aromatic Quaternary C
~ 128.0	Aromatic CH
~ 126.5	Aromatic CH
~ 125.0	Aromatic CH
~ 124.0	Aromatic CH
~ 70.0	Indan C1
~ 52.0	Piperazine C2/C6
~ 46.5	Piperazine C3/C5
~ 34.0	Indan C2
~ 30.0	Indan C3

Expected Mass Spectrometry (MS) Data

Technique	Expected m/z	Assignment
ESI-MS	203.1546	[M+H] ⁺
ESI-MS	225.1365	[M+Na] ⁺
EI-MS	202	[M] ⁺
EI-MS	117	[Indan] ⁺ fragment
EI-MS	85	[Piperazine-H] ⁺ fragment

Expected Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Medium, Broad	N-H Stretch (secondary amine)
~ 3060 - 3020	Medium	Aromatic C-H Stretch
~ 2950 - 2800	Strong	Aliphatic C-H Stretch
~ 1600, 1480	Medium-Strong	Aromatic C=C Bending
~ 1130	Strong	C-N Stretch

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